

Application Notes and Protocols for Shp2-IN-14 in Cell Culture Experiments

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Compound of Interest

Compound Name: Shp2-IN-14

Cat. No.: B12385924

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Shp2-IN-14**, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase Shp2, in cell culture experiments. The protocols outlined below are based on established methodologies for characterizing Shp2 inhibitors and can be adapted for specific research needs.

Introduction

Src homology 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.^{[1][2][3][4]} It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various human cancers.^{[5][6][7]} Shp2 acts as a positive regulator of this pathway downstream of receptor tyrosine kinases (RTKs).^[8] In its inactive state, the N-terminal SH2 domain of Shp2 blocks the catalytic site of the phosphatase domain.^{[1][3][4]} Upon activation by binding to phosphotyrosine residues on upstream signaling partners, Shp2 undergoes a conformational change, exposing its active site.^{[1][3][4]}

Shp2-IN-14 is an allosteric inhibitor that stabilizes the auto-inhibited conformation of Shp2, preventing its activation and subsequent downstream signaling.^[9] This mode of action makes it a valuable tool for investigating the role of Shp2 in various cellular processes and a potential therapeutic agent for cancers driven by aberrant RAS-ERK signaling.

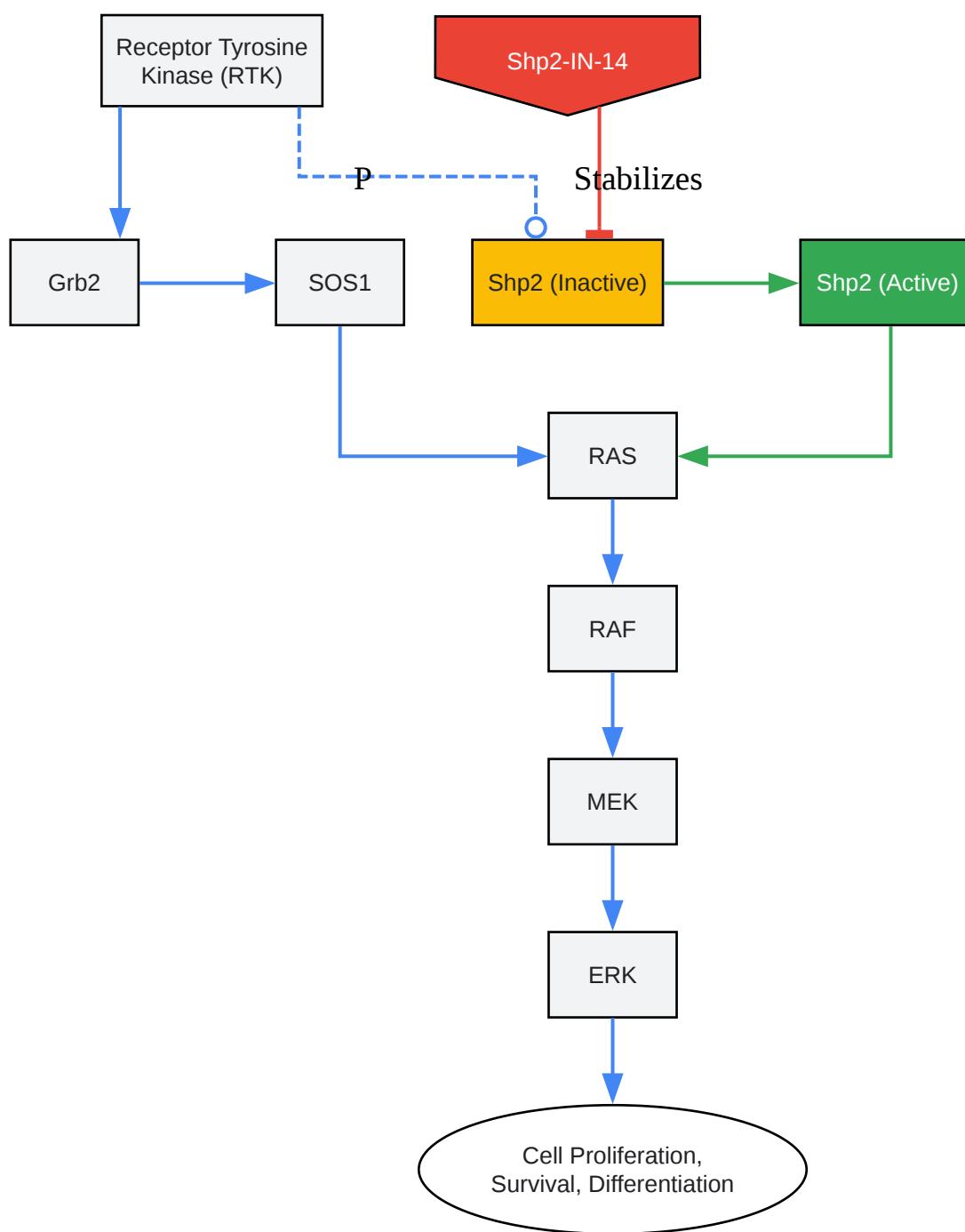
Quantitative Data Summary

While specific quantitative data for **Shp2-IN-14** is not readily available in the public domain, the following table summarizes the inhibitory concentrations (IC50) of other well-characterized, potent, and selective allosteric Shp2 inhibitors in various cancer cell lines. This data provides a reference for the expected potency of this class of compounds.

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
RMC-4550	NCI-H358	Non-Small Cell Lung Cancer	< 2	[6]
MIA PaCa-2	Pancreatic Cancer	< 2	[6]	
KYSE-520	Esophageal Squamous Cell Carcinoma	< 2	[6]	
SHP099	KYSE-520	Esophageal Squamous Cell Carcinoma	~2.5	[10]
M-NCS-13030	Breast Cancer (MCF-7)	3.2	[11]	
M-NCS-24198	Breast Cancer (MCF-7)	1.9	[11]	
M-NCS-57774	Breast Cancer (MCF-7)	0.8	[11]	

Signaling Pathway

Shp2 is a critical node in the RAS-ERK signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention for **Shp2-IN-14**.



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Figure 1: Shp2-IN-14 inhibits the RAS-ERK signaling pathway.

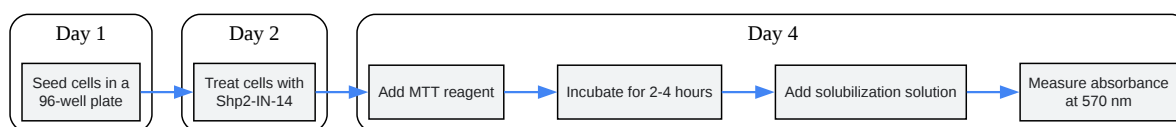
Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of **Shp2-IN-14** in cell culture.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:



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Figure 2: Workflow for the MTT-based cell viability assay.

Materials:

- Cells of interest
- Complete growth medium
- 96-well cell culture plates
- **Shp2-IN-14** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

Procedure:

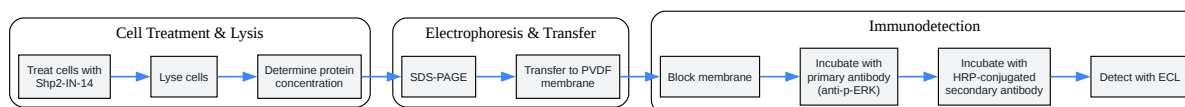
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.

- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
- The next day, prepare serial dilutions of **Shp2-IN-14** in complete growth medium. The final DMSO concentration should be less than 0.1%.
- Remove the medium from the wells and add 100 µL of the medium containing different concentrations of **Shp2-IN-14** or vehicle control (DMSO).
- Incubate the plate for 48-72 hours.
- Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of p-ERK

This protocol is used to assess the effect of **Shp2-IN-14** on the phosphorylation of ERK, a key downstream effector of Shp2.

Workflow:



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Figure 3: Workflow for Western blot analysis of p-ERK.

Materials:

- Cells of interest
- **Shp2-IN-14**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204)[[12](#)], anti-total ERK1/2, anti-SHP2, and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

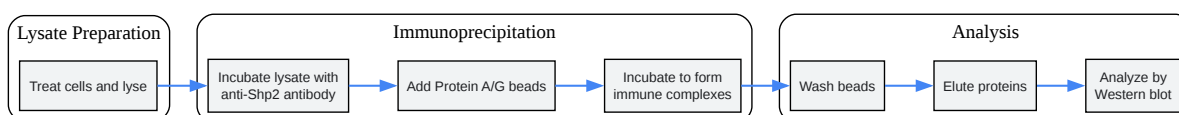
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **Shp2-IN-14** or vehicle control for the desired time (e.g., 2-24 hours).
- Wash cells with ice-cold PBS and lyse them in lysis buffer.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein (20-30 μ g) by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an ECL detection reagent and an imaging system.
- Strip the membrane and re-probe with antibodies against total ERK, total Shp2, and a loading control to ensure equal protein loading.

Immunoprecipitation of Shp2

This technique is used to isolate Shp2 and its interacting partners to study how **Shp2-IN-14** affects these interactions.

Workflow:



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Figure 4: Workflow for Shp2 Immunoprecipitation.

Materials:

- Cells of interest
- **Shp2-IN-14**
- Lysis buffer (non-denaturing, e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)
- Anti-Shp2 antibody for immunoprecipitation[13]
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., Laemmli sample buffer)
- Antibodies for Western blot analysis (e.g., anti-Grb2, anti-SOS1, anti-p-Tyrosine)

Procedure:

- Treat and lyse cells as described in the Western Blot protocol, using a non-denaturing lysis buffer.
- Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C, then centrifuge and collect the supernatant.
- Incubate the pre-cleared lysate (500 µg - 1 mg of total protein) with the anti-Shp2 antibody (2-5 µg) for 2-4 hours or overnight at 4°C with gentle rotation.
- Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
- Pellet the beads by centrifugation or using a magnetic rack.
- Wash the beads three to five times with ice-cold wash buffer.
- Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

- Analyze the eluted proteins by Western blotting using antibodies against Shp2 and its potential interacting partners.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Researchers should always adhere to standard laboratory safety practices.

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